molecular formula C8H17N3O B13812740 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one CAS No. 229499-89-2

1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one

Cat. No.: B13812740
CAS No.: 229499-89-2
M. Wt: 171.24 g/mol
InChI Key: ZEJQTWUUNNCDJD-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an aminomethyl group attached to the piperazine ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one typically involves the reaction of piperazine with formaldehyde and a suitable ketone. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization process . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, such as the aminomethyl group attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.

Properties

CAS No.

229499-89-2

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-[4-(aminomethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C8H17N3O/c1-2-8(12)11-5-3-10(7-9)4-6-11/h2-7,9H2,1H3

InChI Key

ZEJQTWUUNNCDJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)CN

Origin of Product

United States

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